2-bromo-3-fluoro-5-methoxyphenol
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Overview
Description
2-Bromo-3-fluoro-5-methoxyphenol: is an aromatic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-fluoro-5-methoxyphenol typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of a methoxyphenol derivative. The reaction conditions often include the use of bromine or a brominating agent, and a fluorinating agent such as a fluorine gas or a fluorinating reagent under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-fluoro-5-methoxyphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The phenol group can be oxidized to quinones or reduced to hydroquinones under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or organometallic reagents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Depending on the substituent introduced, various substituted phenols can be obtained.
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinones and related derivatives.
Scientific Research Applications
Chemistry: 2-Bromo-3-fluoro-5-methoxyphenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the design and synthesis of new drugs with antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the material science industry, this compound is used in the synthesis of polymers and advanced materials with specific properties such as high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 2-bromo-3-fluoro-5-methoxyphenol depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its molecular targets .
Comparison with Similar Compounds
- 2-Bromo-3-methoxyphenol
- 2-Fluoro-3-methoxyphenol
- 2-Bromo-5-methoxyphenol
Comparison: 2-Bromo-3-fluoro-5-methoxyphenol is unique due to the simultaneous presence of bromine, fluorine, and methoxy groups on the phenol ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of both bromine and fluorine can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
CAS No. |
1785528-41-7 |
---|---|
Molecular Formula |
C7H6BrFO2 |
Molecular Weight |
221 |
Purity |
95 |
Origin of Product |
United States |
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